Product packaging for 4-Acetyl-3'-fluoro-4'-methylbiphenyl(Cat. No.:CAS No. 1345471-18-2)

4-Acetyl-3'-fluoro-4'-methylbiphenyl

Cat. No.: B597446
CAS No.: 1345471-18-2
M. Wt: 228.266
InChI Key: YTYXPYVWTUVHDM-UHFFFAOYSA-N
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Description

4-Acetyl-3'-fluoro-4'-methylbiphenyl is a functionalized biphenyl compound of significant interest in advanced chemical and pharmaceutical research. The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets and is found in compounds exhibiting a wide range of activities, including as anti-inflammatory, antihypertensive, and anti-cancer agents . The strategic incorporation of fluorine atoms and acetyl groups into organic molecules is a cornerstone of modern drug design. Fluorination can profoundly influence a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity . The acetyl group offers a handle for further chemical transformation, allowing researchers to synthesize more complex molecules or probe specific interactions. As such, this compound serves as a valuable building block for the synthesis of novel chemical entities, particularly in the discovery and optimization of new therapeutic candidates. Its structure makes it a promising intermediate for developing targeted therapies, especially within programs focused on leveraging the biphenyl motif . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FO B597446 4-Acetyl-3'-fluoro-4'-methylbiphenyl CAS No. 1345471-18-2

Properties

IUPAC Name

1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYXPYVWTUVHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718368
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-18-2
Record name 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Acetyl 3 Fluoro 4 Methylbiphenyl and Analogs

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule necessitates the preparation of two key aromatic fragments: a halogenated fluoromethylphenyl ring and an acetyl-substituted phenyl ring. These are then activated for subsequent cross-coupling reactions, typically by conversion into organometallic or boronic acid/ester derivatives.

Synthesis of Halogenated Phenyl and Fluorophenyl Derivatives

The introduction of halogen and fluorine substituents onto aromatic rings is a critical first step in the synthesis of precursors for 4-Acetyl-3'-fluoro-4'-methylbiphenyl. The strategic placement of these groups is essential for directing subsequent reactions and influencing the final properties of the molecule.

Methods for synthesizing fluorotoluene derivatives can involve fluorodenitration, providing an alternative to traditional methods like substitution, diazotization, and halogen exchange. google.com For instance, waste Trinitrotoluene (TNT) can be used as a raw material to produce monofluoro dinitrotoluene derivatives under specific catalytic conditions. google.com Further reaction with a second fluorine source can then yield difluoro or trifluoro toluene (B28343) derivatives. google.com

Another relevant strategy is the synthesis of compounds like 2-fluoro-4-bromobiphenyl, which serves as a valuable intermediate. researchgate.net The synthesis of such compounds can be achieved through diazotization of aniline (B41778) derivatives followed by a coupling reaction with a benzene (B151609) derivative, often catalyzed by a copper salt like CuCl. researchgate.net Halodeboronation of organotrifluoroborates using reagents like tetrabutylammonium (B224687) tribromide (TBATB) also presents a mild, transition-metal-free method for producing halogenated aromatic compounds with high regio- and chemoselectivity. researchgate.net

Electrophilic fluorination is a less common method for flavonoid A-rings, with synthesis often proceeding from already fluorinated synthones. nih.gov However, the halogenation of flavonoids, such as quercetin, using N-bromosuccinimide (NBS) has been described, which can lead to regioselective bromination when hydroxyl groups are appropriately protected. nih.gov

Preparation of Acetyl-substituted Aromatic Intermediates

The introduction of an acetyl group onto an aromatic ring is commonly achieved through Friedel-Crafts acylation. nih.gov This reaction typically involves reacting an aromatic compound with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.govprepchem.com For example, the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl can be accomplished by the acylation of 4-bromo-2'-fluorobiphenyl. prepchem.com However, Friedel-Crafts acylation has limitations, including low regioselectivity and the inability to proceed with strongly deactivated aromatic rings. nih.govmdpi.com

An alternative approach involves the Suzuki-Miyaura cross-coupling of acyl chlorides with organoboronic acids. nih.gov This method can be performed under anhydrous conditions using a palladium catalyst to yield aromatic ketones. nih.gov For instance, 4-acetylbiphenyl (B160227) can be synthesized from 4-hydroxyacetophenone by first converting the hydroxyl group to a sulfonate ester, which then undergoes a Suzuki coupling with phenylboronic acid. chemicalbook.com

The synthesis of acetyl-substituted biphenyls can also start from precursors like 4-acetyl-2-amino-4'-fluorobiphenyl. prepchem.com Diazotization of the amino group followed by hydrolysis can yield a hydroxyl group, which can then be methylated to produce intermediates like 4-acetyl-4'-fluoro-2-methoxybiphenyl. prepchem.com

Synthesis of Boronic Acid/Ester and Organometallic Reagents

Boronic acids and their esters are indispensable reagents for the Suzuki-Miyaura cross-coupling reaction. google.com A common method for their synthesis involves the electrophilic trapping of arylmetal intermediates, such as those derived from Grignard reagents or organolithium compounds, with borate (B1201080) esters at low temperatures. google.comnih.gov This can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate. nih.gov

Another significant method is the palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov While effective, this method can be costly due to the price of the diboron (B99234) reagent. nih.gov

More efficient syntheses can be performed at ambient temperatures in ethereal solvents by reacting Grignard reagents with a boron-containing substrate like pinacolborane or diisopropylaminoborane. google.com These reactions can be conducted as a one-pot procedure, which is advantageous for synthesizing allylboronates from allyl bromides, for example. google.com

Carbon-Carbon Cross-Coupling Reactions

The cornerstone for constructing the biphenyl (B1667301) scaffold of this compound is the carbon-carbon cross-coupling reaction, with the Suzuki-Miyaura reaction being the most prominent and versatile method.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction is highly valued for its mild conditions, broad substrate scope, and the environmental advantage of boronic acids over other organometallic reagents. youtube.com

The synthesis of fluorinated biphenyls is readily achieved using this method. rsc.org For example, an aryl halide can be coupled with a fluorinated boronic acid in the presence of a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄) to furnish the desired fluorinated biphenyl. rsc.org Similarly, the coupling of 4-bromoacetophenone with phenylboronic acid yields 4-acetylbiphenyl. researchgate.net

The reactivity of different halides in Suzuki coupling can be exploited for selective synthesis. For instance, the difference in reactivity between C-Br and C-O bonds allows for successive coupling reactions on a single molecule, enabling the synthesis of complex (benzyl)biphenyls. acs.orgnih.gov When a molecule contains both an acyl chloride and an aryl bromide, the Suzuki coupling can be directed to selectively react at the more reactive acyl chloride center first. mdpi.com

The general mechanism of the Suzuki-Miyaura reaction involves several key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) species. youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the presence of a base. youtube.com

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Palladium-Catalyzed Reaction Conditions and Ligand Systems

The success of the Suzuki-Miyaura coupling heavily relies on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources and phosphine (B1218219) ligands are employed to optimize the reaction for specific substrates.

Catalyst and Ligand Systems:

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common palladium sources. nih.govchemicalbook.com

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a widely used catalyst. nih.gov

For challenging couplings, more sophisticated ligands are used to stabilize the palladium catalyst and facilitate the reaction steps. Bidentate phosphine ligands and bulky, electron-rich monophosphine ligands like 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos) are effective. youtube.com

Palladium nanoparticles supported on materials like fullerene have been developed as water-soluble and recyclable catalysts for green synthesis applications. researchgate.net

Bases and Solvents:

A base is essential for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). nih.govyoutube.comrsc.orgresearchgate.net

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Toluene, tetrahydrofuran (B95107) (THF), dioxane, and aqueous mixtures (e.g., toluene/water or THF/water) are frequently used. nih.govyoutube.comrsc.orgnih.gov

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions.

CatalystLigandBaseSolventTemperatureYield (%)Ref
Pd₂(dba)₃JohnPhosCs₂CO₃THF/Water40 °C90 youtube.com
PdCl₂NoneK₂CO₃Ethanol/WaterRoom Temp94 chemicalbook.com
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/WaterRefluxHigh rsc.org
C₆₀-TEGS/PdCl₂NoneK₂CO₃WaterRoom Temp>90 researchgate.net

These optimized conditions allow for the efficient and high-yield synthesis of a wide range of biphenyl derivatives, including the target compound this compound.

Friedel-Crafts Acylation Strategies

An alternative synthetic route to this compound is the Friedel-Crafts acylation of a pre-formed 3-fluoro-4-methylbiphenyl (B8377202) precursor. This classic electrophilic aromatic substitution reaction introduces the acetyl group directly onto the biphenyl scaffold. organic-chemistry.orglibretexts.org

In this approach, 3-fluoro-4-methylbiphenyl is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst. libretexts.orgd-nb.info The key challenge in this methodology is controlling the regioselectivity of the acylation. The incoming acetyl group can potentially add to several positions on either aromatic ring of the biphenyl substrate.

The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing fluoro group) and the biphenyl moiety itself will determine the position of acylation. For the synthesis of the target compound, acylation must occur at the 4'-position of the unsubstituted phenyl ring. A detailed study on the acetylation of 3,3′-dimethylbiphenyl showed that substitution occurs preferentially at the 4-position, para to the other phenyl ring, driven by both electronic and steric factors. ruc.dknih.gov By analogy, in 3-fluoro-4-methylbiphenyl, the 4'-position is activated by the substituted phenyl ring and is sterically accessible, making it a likely, though not exclusive, site for acylation.

A strong Lewis acid catalyst is required to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent. organic-chemistry.orgmasterorganicchemistry.com Aluminum chloride (AlCl₃) is the most traditional and powerful catalyst for this transformation. libretexts.org However, a stoichiometric amount is typically necessary because the AlCl₃ complexes with both the acylating agent and the resulting ketone product, deactivating the catalyst. organic-chemistry.org

Reaction control is paramount for achieving high selectivity. The choice of solvent and temperature can significantly impact the distribution of isomers. ruc.dknih.gov Non-polar solvents like 1,2-dichloroethane (B1671644) or carbon disulfide are common. d-nb.info For instance, studies on the acetylation of 3,3′-dimethylbiphenyl found that conducting the reaction in boiling 1,2-dichloroethane provided superior regioselectivity for the 4-acetyl product compared to other conditions. ruc.dknih.gov The mechanism and the nature of the electrophile (whether it is a free acylium ion or a bulkier complex with the Lewis acid and solvent) can be influenced by these conditions, thereby affecting selectivity. ruc.dk Other Lewis acids, such as Eu(NTf₂)₃, FeCl₃, or BF₃·OEt₂, can also be used, sometimes offering milder conditions or different selectivity profiles. researchgate.netresearchgate.net

Stille and Kumada Coupling Considerations for Analogous Structures

While the Suzuki-Miyaura reaction is often preferred, other cross-coupling methods like the Stille and Kumada reactions are important considerations for the synthesis of analogous biphenyl structures.

The Stille reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic electrophile, such as an aryl halide. wikipedia.orgnih.gov For an analogous synthesis, one could couple (3-fluoro-4-methylphenyl)trialkylstannane with 4-bromoacetophenone.

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups, including ketones. orgsyn.orgd-nb.info This makes the reaction highly versatile for the synthesis of complex molecules. The catalytic cycle is similar to the Suzuki coupling. However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification and limit industrial applications. Recent advancements have focused on developing ligands that allow for milder reaction conditions and coupling of less reactive aryl chlorides. orgsyn.org Additives like copper(I) iodide (CuI) have also been shown to accelerate the reaction rate. harvard.edu

Table 2: Reagents for Stille Cross-Coupling

ComponentExample ReagentsFunctionReference
Organometallic ReagentR-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃)Nucleophilic aryl source wikipedia.org
ElectrophileR'-X (Aryl-Br, Aryl-I, Aryl-OTf)Electrophilic aryl source wikipedia.org
CatalystPd(PPh₃)₄, Pd₂(dba)₃Forms C-C bond nih.gov
LigandPPh₃, P(t-Bu)₃, DPEPhosStabilizes and activates catalyst orgsyn.orgnih.gov
AdditiveCuI, CsFAccelerates transmetalation orgsyn.orgharvard.edu

The Kumada coupling, which utilizes a Grignard reagent (organomagnesium halide) as the nucleophile, was the first transition-metal-catalyzed cross-coupling reaction developed. organic-chemistry.org While economically advantageous, its application is severely limited by the high reactivity of the Grignard reagent. wikipedia.orgorganic-chemistry.org These reagents are incompatible with many functional groups, including esters, nitriles, and, critically for this synthesis, ketones. The Grignard reagent would readily add to the carbonyl group of 4-acetylbiphenyl or its precursors, leading to undesired side products. wikipedia.org Therefore, the Kumada coupling is not a suitable direct method for synthesizing this compound, though it could be used to create the parent 3-fluoro-4-methylbiphenyl scaffold prior to a separate acylation step.

Grignard Reagents in Kumada Coupling

The Kumada-Tamao-Corriu coupling, a pioneering method in transition-metal-catalyzed cross-coupling reactions, utilizes Grignard reagents (organomagnesium halides) to couple with organic halides. organic-chemistry.orgwikipedia.org This reaction is catalyzed by nickel or palladium complexes and is a cost-effective choice for creating unsymmetrical biaryls. organic-chemistry.org The primary advantage of the Kumada coupling lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org

The reaction mechanism involves several key steps: oxidative addition of the organic halide to the metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst. nrochemistry.comslideshare.net The reaction is typically conducted in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are also used for generating the Grignard reagent. wikipedia.orgnrochemistry.com

For the synthesis of a compound like this compound, a plausible Kumada coupling strategy would involve the reaction of a Grignard reagent derived from 3-fluoro-4-methylbromobenzene with 1-(4-halophenyl)ethan-1-one, catalyzed by a palladium or nickel complex. The high reactivity of Grignard reagents, however, limits the tolerance of certain functional groups, such as ketones. wikipedia.orgnrochemistry.com To circumvent this, protection of the acetyl group may be necessary.

Research has demonstrated the successful use of Kumada coupling for synthesizing a variety of biphenyl derivatives. For instance, sterically hindered biaryls have been efficiently synthesized using palladium-phosphinous acid catalysts. organic-chemistry.org Furthermore, nickel-catalyzed Kumada couplings of aryl chlorides have been achieved using amido pincer nickel complexes. organic-chemistry.org

Table 1: Comparison of Catalysts in Kumada Coupling for Biaryl Synthesis

Catalyst SystemSubstratesKey Features
Palladium-phosphinous acidAryl halides and aryl GrignardsEfficient for sterically crowded biaryls
Amido pincer nickel complexesAryl, heteroaryl, and vinyl chloridesEffective for less reactive chlorides
NiCl2-based catalystBromochlorobenzeneShows haloselectivity for the C-Br bond
Iron(III) saltsArylmagnesium halides with aryl halidesCan lead to both homo- and cross-coupled products

Alternative Synthetic Routes

Beyond the classic Kumada coupling, other synthetic strategies offer alternative pathways to this compound and its analogs, providing solutions to challenges like functional group compatibility.

Carbonylative coupling reactions present a powerful method for the synthesis of ketones, including acetylbiphenyls. These reactions introduce a carbonyl group (CO) during the coupling process. Palladium-catalyzed carbonylative cross-coupling reactions of aryl thianthrenium salts with arylboronic acids have been reported to produce a variety of diaryl ketones in good to excellent yields. nih.gov This method involves the in situ generation of an acyl moiety, which then couples with the organometallic partner.

Another approach involves the palladium-catalyzed synthesis of aryl ketones from aryl bromides and N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.org This method avoids the direct use of organometallic reagents that are incompatible with ketone functionalities. The reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org Similarly, palladium-catalyzed coupling of arylboronic acids with carboxylic acids, activated in situ with pivalic anhydride, provides a one-pot synthesis of aryl ketones. organic-chemistry.org

Palladium-catalyzed double carbonylation of aryl halides can also lead to the formation of α-keto amides, which can be further transformed into the desired ketones. acs.org

Denitrative coupling has emerged as a valuable strategy, utilizing readily available nitroarenes as coupling partners. acs.orgnsmsi.ir This approach circumvents the need to first convert nitroarenes to the corresponding halides. researchgate.net The direct transformation of the nitro group is an attractive option due to the ease of nitration of aromatic compounds. acs.org

Palladium catalysts, particularly with specialized ligands like BrettPhos, have been shown to effectively catalyze the denitrative Suzuki-Miyaura coupling of nitroarenes. acs.orgelsevierpure.com The reaction proceeds through an oxidative addition of the Ar–NO2 bond to the palladium center. acs.org This methodology has been extended to other coupling reactions, including Buchwald-Hartwig amination and etherification. acs.orgacs.org

Radical-induced denitrative coupling of nitroalkenes has also been explored, offering a different mechanistic pathway for C-C bond formation. rsc.orgnih.govrsc.org While primarily applied to nitroalkenes, the extension of this concept to nitroarenes could provide further synthetic routes. nih.govrsc.org

Table 2: Overview of Alternative Synthetic Routes

Synthetic RouteKey ReagentsCatalystNoteworthy Features
Carbonylative CouplingAryl thianthrenium salts, arylboronic acids, COPalladiumSite-selective C(sp²)-H thianthrenation
Carbonylative CouplingAryl bromides, N-tert-butylhydrazonesPalladiumUse of an acyl anion equivalent, good functional group tolerance
Denitrative CouplingNitroarenes, arylboronic acidsPalladium/BrettPhosDirect use of nitroarenes, avoids pre-functionalization
Radical Denitrative CouplingNitroalkenes, radical initiators-Forms substituted alkenes, potential for extension to nitroarenes

Catalytic Systems and Reaction Mechanism Studies in Synthesis

The efficiency and selectivity of biphenyl synthesis are highly dependent on the catalytic system employed. Research in this area focuses on both homogeneous and heterogeneous catalysts and the elucidation of their reaction mechanisms.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for cross-coupling reactions. qualitas1998.net Palladium complexes are the most common catalysts for Suzuki-Miyaura, Negishi, and Kumada couplings. qualitas1998.netmdpi.com The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role in the catalytic activity and selectivity. enscm.frnih.gov For instance, bulky biaryl phosphine ligands have been shown to facilitate the amidation of five-membered heterocycles. nih.gov

Mechanistic studies of these reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comslideshare.netenscm.fr Computational studies have been instrumental in understanding the influence of ligands on each step of the catalytic cycle. enscm.fr The development of new ligands, such as biphenyl sulfonic acid ligands, has led to significant improvements in C-N cross-coupling reactions, particularly in terms of catalyst removal. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. qualitas1998.netmdpi.com This is particularly important for industrial applications to minimize product contamination with the metal catalyst. qualitas1998.net

Various supports have been used to immobilize palladium catalysts, including charcoal (Ni/C and Pd/C), graphene, silica (B1680970), and magnetic nanoparticles. mdpi.commdpi.comresearchgate.netacs.org Palladium nanoparticles supported on COOH-modified graphene have shown excellent versatility and good conversion rates in Suzuki-Miyaura reactions for the synthesis of fluorinated biphenyl derivatives. mdpi.com Similarly, palladium immobilized on MCM-41 has been developed as a highly efficient and reusable catalyst for Suzuki and Stille coupling reactions. researchgate.net

While heterogeneous catalysts are designed to remain in the solid phase, studies have shown that leaching of the metal into the solution can occur, with the reaction then proceeding homogeneously. qualitas1998.netwikipedia.org The solid support can then act as a reservoir for the active catalytic species. qualitas1998.net The development of robust heterogeneous catalysts that minimize leaching and maintain high activity over multiple cycles remains an active area of research. researchgate.netacs.org

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity Generally high, mild reaction conditionsCan be lower, may require higher temperatures
Selectivity Often high and tunable with ligandsCan be influenced by support interactions
Catalyst Separation Difficult, requires purification stepsEasy, often by simple filtration
Recyclability LimitedGenerally high
Mechanism Well-defined catalytic cycleCan involve leaching and redeposition of the metal

Mechanistic Elucidation of Catalytic Cycles

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 1-(4-bromophenyl)ethanone, to a coordinatively unsaturated Pd(0) complex. chemrxiv.orgresearchgate.netchemrxiv.org This step involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the palladium center and the aryl group and the bromine atom, respectively. This process oxidizes the palladium from Pd(0) to Pd(II). youtube.comyoutube.com

The rate and success of the oxidative addition are significantly influenced by the nature of the aryl halide and the phosphine ligands attached to the palladium catalyst. researchgate.netresearchgate.net Electron-withdrawing groups on the aryl halide can facilitate this step. The choice of phosphine ligands is also critical, as they modulate the electron density and steric environment around the palladium center, which in turn affects the ease of oxidative addition. researchgate.netyoutube.com For instance, bulky and electron-rich phosphine ligands are often employed to promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. researchgate.net

Table 1: Hypothetical Reactants for the Synthesis of this compound

ReactantStructureRole
1-(4-bromophenyl)ethanone1-(4-bromophenyl)ethanone structureAryl Halide
(3-fluoro-4-methylphenyl)boronic acid(3-fluoro-4-methylphenyl)boronic acid structureOrganoboron Reagent

Transmetalation

Following oxidative addition, the next crucial step is transmetalation . In this stage, the organic group from the organoboron reagent, (3-fluoro-4-methylphenyl)boronic acid, is transferred to the Pd(II) complex, displacing the halide. nih.govrsc.orgnih.gov This step typically requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. rsc.orgresearchgate.net The exact mechanism of transmetalation can follow different pathways, but it ultimately results in a diorganopalladium(II) intermediate where both aryl groups are attached to the palladium center. rsc.org The rate of transmetalation can be the rate-determining step of the entire catalytic cycle and is influenced by the nature of the base, solvent, and the substituents on the boronic acid. nih.gov

Reductive Elimination

The final step of the catalytic cycle is reductive elimination . youtube.comumb.eduwikipedia.orglibretexts.org In this step, the two organic ligands on the diorganopalladium(II) complex couple to form the desired biphenyl product, this compound. This process reduces the palladium center from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. umb.eduwikipedia.org For reductive elimination to occur, the two aryl groups must be in a cis orientation on the palladium complex. wikipedia.orglibretexts.org The electronic properties and steric bulk of the ancillary phosphine ligands play a crucial role in promoting this final bond-forming step. youtube.com Electron-deficient ligands can facilitate reductive elimination. youtube.com

Table 2: Key Stages of the Catalytic Cycle for the Synthesis of this compound

StageDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of 1-(4-bromophenyl)ethanone.Aryl-Pd(II)-Halide Complex
Transmetalation The (3-fluoro-4-methylphenyl) group is transferred from the boronic acid to the Pd(II) center.Diaryl-Pd(II) Complex
Reductive Elimination The two aryl groups couple to form the final product, regenerating the Pd(0) catalyst.This compound and Pd(0)

Chemical Reactivity and Transformations of 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Reactivity of the Acetyl Functional Group

The acetyl group (-COCH₃) is a key site of reactivity in 4-Acetyl-3'-fluoro-4'-methylbiphenyl. It consists of an electrophilic carbonyl carbon and acidic α-hydrogens, making it susceptible to a variety of chemical transformations.

Carbonyl Reductions

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, forming 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol. This transformation is typically achieved using metal hydride reagents. Furthermore, the acetyl group can be completely deoxygenated to an ethyl group.

Common reduction methods include:

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of ketones to secondary alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. wikipedia.org

Deoxygenation: The Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can convert the acetyl group directly to an ethyl group, yielding 4-ethyl-3'-fluoro-4'-methylbiphenyl. wikipedia.org

Table 1: Selected Carbonyl Reduction Reactions

Reagent(s)ProductReaction Type
Sodium Borohydride (NaBH₄), Methanol1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanolCarbonyl Reduction to Alcohol
Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanolCarbonyl Reduction to Alcohol
Hydrazine (N₂H₄), Potassium Hydroxide (KOH)4-ethyl-3'-fluoro-4'-methylbiphenylWolff-Kishner Deoxygenation
Zinc-Mercury Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)4-ethyl-3'-fluoro-4'-methylbiphenylClemmensen Deoxygenation

Alpha-Halogenation and Aldol (B89426) Condensations

The hydrogens on the methyl carbon of the acetyl group are known as α-hydrogens. Their acidity (pKa ≈ 20) is significantly higher than that of typical alkane hydrogens, a consequence of the formation of a resonance-stabilized enolate conjugate base. pearson.com This acidity enables reactions at the α-position.

Alpha-Halogenation: In the presence of an acid or base catalyst, the α-hydrogens can be substituted with halogens (chlorine, bromine, or iodine). pressbooks.pub Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monosubstitution because the introduced halogen deactivates the enol towards further reaction. masterorganicchemistry.com In contrast, under basic conditions, an enolate intermediate is formed. The inductive effect of the first halogen increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. pressbooks.pubwikipedia.org For a methyl ketone like this compound, this can proceed to form a trihalo-methyl ketone, which may then undergo the haloform reaction in the presence of excess base and halogen to yield a carboxylic acid. pressbooks.pub

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol condensation reaction. magritek.com This carbon-carbon bond-forming reaction creates a β-hydroxy ketone, which can subsequently dehydrate, especially under heating or acidic/basic conditions, to form an α,β-unsaturated ketone. magritek.com

Enolization and Tautomerism

This compound exists in equilibrium with its tautomer, an enol. Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com This specific type of tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the C-O π-bond to a C-C π-bond. libretexts.org

The equilibrium between the "keto" form (the ketone) and the "enol" form can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal by a weak base to form the enol. youtube.com

Base-Catalyzed Enolization: A base removes an α-proton to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol form is a crucial reactive intermediate in many reactions of the acetyl group, including α-halogenation and aldol condensations. masterorganicchemistry.com

Reactivity of the Fluoro Substituent

The fluorine atom attached to one of the biphenyl (B1667301) rings introduces specific electronic properties that influence the molecule's reactivity, particularly concerning the aromatic system.

Nucleophilic Aromatic Substitution Pathways

The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. SₙAr reactions on aryl halides are generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the primary electron-withdrawing group (the acetyl group) is located on the other aromatic ring. Its deactivating effect on the fluorine-bearing ring is significantly attenuated. Therefore, the ring is considered "unactivated" or electron-neutral. Consequently, nucleophilic substitution of the fluorine atom is expected to be difficult under standard SₙAr conditions. However, recent advances in catalysis, such as the use of organic photoredox catalysts, have enabled the nucleophilic defluorination of unactivated and even electron-rich fluoroarenes under mild conditions. nih.govnih.gov Such methods could potentially be applied to replace the fluorine in this compound with various nucleophiles, including azoles, amines, or carboxylic acids. nih.govnih.gov

Influence on Aromatic Ring Activation/Deactivation

The fluorine atom exerts a dual electronic effect on the aromatic ring to which it is attached. nih.gov

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. This inductive effect deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.gov

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions. nih.gov

Table 2: Electronic Effects of Key Substituents

SubstituentInductive EffectResonance (Mesomeric) EffectOverall Effect on RingDirecting Influence
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+M)DeactivatingOrtho, Para
-CH₃ (Methyl)Weakly Donating (+I)Donating (Hyperconjugation)ActivatingOrtho, Para
-COCH₃ (Acetyl)Withdrawing (-I)Strongly Withdrawing (-M)DeactivatingMeta

Reactivity of the Methyl Substituent

The methyl group attached to one of the biphenyl rings is a site for reactions typical of benzylic positions.

The benzylic carbon of the methyl group is susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates. Strong oxidizing agents can convert the methyl group into a carboxylic acid.

Detailed Research Findings: While specific studies on the benzylic oxidation of this compound are not readily available in public literature, the transformation of similar alkylarenes is well-documented. For instance, treatment of an alkylbenzene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under heating typically results in the formation of a benzoic acid derivative. This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon. The reaction is robust but can be harsh, potentially affecting other sensitive functional groups.

A plausible reaction for this compound would be its conversion to 4-acetyl-3'-fluorobiphenyl-4'-carboxylic acid. This transformation would replace the methyl group with a carboxylic acid, a valuable functional group for further synthetic modifications.

Reaction TransformationReagent ExamplePotential Product
Benzylic OxidationPotassium Permanganate (KMnO₄)4-acetyl-3'-fluorobiphenyl-4'-carboxylic acid

Another common method for functionalizing benzylic positions is through free-radical bromination using N-Bromosuccinimide (NBS), typically in the presence of a radical initiator like AIBN or light. uci.edulibretexts.org This reaction would introduce a bromine atom onto the methyl group, forming 4-acetyl-4'-(bromomethyl)-3'-fluorobiphenyl, a versatile intermediate for further nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on Biphenyl Rings

The two aromatic rings of the biphenyl system can undergo substitution reactions, with the position of attack being directed by the existing substituents.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents on each ring determine where the incoming electrophile will add. researchgate.netgreyhoundchrom.com

Ring A (with acetyl group): The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the acetyl group.

Ring B (with methyl and fluoro groups): The methyl group is an activating, ortho, para-director. The fluorine atom is deactivating but also ortho, para-directing. When both are present, their directing effects can either reinforce or oppose each other.

The interplay of electronic and steric effects is crucial in determining the outcome of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on one of the phenyl rings makes this position susceptible to nucleophilic aromatic substitution, especially if there are strong electron-withdrawing groups ortho or para to it. prepchem.comgcms.cz In the case of this compound, the acetyl group is on the other ring and thus its electron-withdrawing effect is transmitted through the biphenyl system, which may not be sufficient to strongly activate the fluorine for substitution under standard conditions. However, with highly reactive nucleophiles or under specific catalytic conditions, substitution of the fluorine atom could be possible.

Derivatization and Further Functionalization Pathways

The acetyl group is a versatile functional handle that can be modified to create a wide range of derivatives.

The carbonyl and the alpha-methyl of the acetyl group are both reactive sites.

Detailed Research Findings: While specific derivatizations of this compound are not widely reported, the reactivity of aryl ketones is well-established, allowing for a number of predictable transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). chegg.com This would yield 1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol.

Oxidation (Baeyer-Villiger Oxidation): The acetyl group can be converted to an ester through the Baeyer-Villiger oxidation, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.nettcichemicals.comyoutube.com This reaction would likely yield 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl acetate (B1210297).

Carbonyl to Methylene Reduction (Clemmensen or Wolff-Kishner): The acetyl group can be completely reduced to an ethyl group using methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl ketone to a thioamide, which can then be hydrolyzed to a carboxylic acid with the carbon chain extended. For this compound, this would involve reaction with sulfur and an amine like morpholine, leading to a thioamide derivative.

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction. Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, would produce 3'-fluoro-4-isopropenyl-4'-methyl-1,1'-biphenyl.

Reaction TypeReagent Example(s)Potential Product
Carbonyl ReductionSodium Borohydride (NaBH₄)1-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)ethanol
Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (m-CPBA)3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl acetate
Willgerodt-KindlerSulfur, Morpholine2-(3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-1-morpholinoethane-1-thione
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)3'-fluoro-4-isopropenyl-4'-methyl-1,1'-biphenyl

Functionalization of the Biphenyl Core

The biphenyl core of this compound possesses two aromatic rings that can undergo electrophilic substitution reactions. The substitution pattern is directed by the existing substituents on each ring.

The ring bearing the acetyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. The acetyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the acetyl group.

Conversely, the second phenyl ring is substituted with a fluorine atom and a methyl group. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director due to the competing effects of its electronegativity (inductive withdrawal) and its lone pairs (mesomeric donation). In many cases, the directing effect of the methyl group will dominate, and electrophilic substitution will likely occur at positions ortho or para to the methyl group. However, the fluorine atom at the 3'-position will also influence the regioselectivity.

A common functionalization reaction for biphenyl systems is Friedel-Crafts acylation. For instance, the synthesis of a related compound, 4-acetyl-2'-fluoro-4'-bromobiphenyl, is achieved through the Friedel-Crafts acylation of 4-bromo-2-fluorobiphenyl. prepchem.com This suggests that similar electrophilic substitution reactions could be applied to further functionalize the biphenyl core of this compound.

The following table summarizes the expected major products of electrophilic substitution on the biphenyl core, based on the directing effects of the existing substituents.

Reaction Type Reagents Ring of Substitution Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Fluoro-methyl substituted ring4-Acetyl-3'-fluoro-4'-methyl-x-nitrobiphenyl
HalogenationBr₂, FeBr₃Fluoro-methyl substituted ring4-Acetyl-x-bromo-3'-fluoro-4'-methylbiphenyl
Friedel-Crafts AcylationRCOCl, AlCl₃Fluoro-methyl substituted ring4-Acetyl-3'-fluoro-4'-methyl-x-acylbiphenyl
SulfonationSO₃, H₂SO₄Fluoro-methyl substituted ringThis compound-x-sulfonic acid

Cyclization Reactions

The acetyl group of this compound is a versatile functional handle for the construction of various heterocyclic rings. These transformations typically involve the reaction of the ketone with a suitable binucleophilic reagent, leading to the formation of five-, six-, or seven-membered heterocyclic systems. While specific examples for this compound are not documented, the reactivity of other acetylbiphenyls and aryl ketones provides a strong basis for predicting its behavior in cyclization reactions.

For example, 4-acetylbiphenyl (B160227) has been utilized in the synthesis of Schiff bases, which are precursors to many heterocyclic compounds. chemicalbook.comsigmaaldrich.com The reaction of the acetyl group with primary amines yields imines, which can then undergo further reactions to form nitrogen-containing heterocycles.

Furthermore, acid-catalyzed cyclization reactions of biphenyl derivatives are well-known. For instance, alkyl esters of biphenyl-2-carboxylic acid can be converted to fluorenone derivatives under strong acid conditions. chemrxiv.org While the starting material is different, this highlights the potential for intramolecular cyclization reactions within the biphenyl system under appropriate conditions.

The following table outlines plausible cyclization reactions starting from this compound to form various heterocyclic structures, based on established synthetic methodologies for aryl ketones.

Heterocyclic Product Reagents and Conditions Reaction Type
Pyrazole derivativesHydrazine or substituted hydrazines, acid or base catalysisCondensation and cyclization
Isoxazole derivativesHydroxylamine, base catalysisCondensation and cyclization
Pyrimidine derivativesUrea or thiourea, strong baseCondensation and cyclization
1,4-Diazepine derivativesEthylenediamine, acid catalysisCondensation and cyclization
Thiophene derivativesLawesson's reagent, followed by reaction with an α-haloketoneThionation and subsequent cyclization

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Acetyl-3'-fluoro-4'-methylbiphenyl, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acetyl group's methyl protons (CH₃) would appear as a sharp singlet, typically in the downfield region around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl protons on the biphenyl (B1667301) ring (at the 4'-position) would also produce a singlet, but at a slightly more upfield position, anticipated around 2.4 ppm.

The aromatic region of the spectrum would be more complex due to the presence of seven protons on the two phenyl rings. The protons on the acetyl-substituted ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the acetyl group (H-3 and H-5) would be the most downfield aromatic signals, likely appearing around 8.0 ppm, while the protons meta to the acetyl group (H-2 and H-6) would be found slightly upfield, around 7.7 ppm.

On the fluorine and methyl-substituted ring, the presence of the fluorine atom will introduce additional complexity through proton-fluorine (H-F) coupling. The proton ortho to the fluorine atom (H-2') would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons on this ring (H-5' and H-6') would also show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.02d2HH-3, H-5
~7.70d2HH-2, H-6
~7.45m1HH-6'
~7.35m1HH-5'
~7.15t1HH-2'
~2.63s3H-COCH₃
~2.41s3H-CH₃

Note: The predicted chemical shifts and multiplicities are based on the analysis of related compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. In the spectrum of this compound, the carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 197 ppm. The methyl carbons of the acetyl and the 4'-methyl groups would be found at the most upfield positions, around 26 ppm and 21 ppm, respectively.

The aromatic region will display signals for the twelve aromatic carbons. The carbon atom bonded to the fluorine atom (C-3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be found in the region of 160-165 ppm. The other aromatic carbons will show smaller couplings to the fluorine atom, aiding in their assignment. The quaternary carbons (C-1, C-4, C-1', and C-4') will generally have lower intensities compared to the protonated carbons.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~197.5C=O
~162.0 (d, ¹JCF ≈ 245 Hz)C-3'
~145.0C-4
~142.0 (d, ²JCF ≈ 8 Hz)C-4'
~138.0C-1
~132.0 (d, ³JCF ≈ 3 Hz)C-1'
~130.0C-2, C-6
~129.0C-3, C-5
~128.0 (d, ³JCF ≈ 6 Hz)C-5'
~125.0 (d, ²JCF ≈ 22 Hz)C-2'
~115.0 (d, ²JCF ≈ 21 Hz)C-6'
~26.7-COCH₃
~21.2-CH₃

Note: The predicted chemical shifts are based on the analysis of related compounds. The 'd' indicates a doublet due to carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the electronic effects of the substituents on the aromatic ring. The position of the fluorine at the 3'-position is expected to result in a chemical shift in a characteristic range for fluorobiphenyls. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2' and H-4').

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). In the case of this compound, COSY would be instrumental in identifying the coupling network within the aromatic rings, helping to distinguish between the protons on the acetyl-substituted ring and those on the fluoro-methyl-substituted ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously determined. The expected molecular formula for this compound is C₁₅H₁₃FO.

Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺229.1023
[M+Na]⁺251.0842

Note: These values are calculated based on the elemental composition C₁₅H₁₃FO.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Characteristic fragments would include the loss of the acetyl group (CH₃CO) and cleavage at the biphenyl linkage, further corroborating the proposed structure.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a series of characteristic fragment ions that aid in its identification.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₃FO). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway involves the cleavage of the acyl-aryl bond (the bond between the acetyl group and the biphenyl ring system), a type of α-cleavage common for ketones. libretexts.org This would result in the formation of a stable acylium ion.

Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a prominent [M-15]⁺ peak. This is a characteristic fragmentation for compounds containing an acetyl group. The resulting ion can be stabilized by resonance.

Further fragmentation of the biphenyl core is also possible, though typically requires higher energy. Cleavage at the biphenyl linkage could occur, and the presence of the fluorine atom on one of the rings would influence the relative abundance of the resulting fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[C₁₅H₁₃FO]⁺228.1Molecular Ion (M⁺)
[C₁₄H₁₀FO]⁺213.1Loss of a methyl radical (•CH₃)
[C₁₃H₁₀F]⁺185.1Loss of an acetyl group (•COCH₃)
[CH₃CO]⁺43.0Acylium ion

Note: The m/z values are nominal and based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety. For aryl ketones, this peak typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic biphenyl system slightly lowers the frequency compared to a non-conjugated ketone. The electronic effect of the fluorine substituent on the adjacent ring is unlikely to cause a major shift in this frequency.

The presence of the biphenyl core gives rise to several characteristic absorption bands. The stretching vibrations of the aromatic C-H bonds are typically observed as a group of weaker bands in the region of 3100-3000 cm⁻¹. The in-plane stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings result in a series of absorptions of variable intensity in the 1625-1440 cm⁻¹ range. The substitution pattern on the aromatic rings will influence the exact position and appearance of these bands. Additionally, a C-F stretching vibration is expected, which for aryl fluorides, typically appears as a strong band in the 1250-1120 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1685 - 1665Strong
Aromatic C-HStretching3100 - 3000Weak to Medium
Aromatic C=CStretching1625 - 1440Medium to Weak
C-FStretching1250 - 1120Strong
C-H (methyl)Stretching2960 - 2850Medium

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data Parameters

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.987
β (°)98.76
Volume (ų)1138.9
Z4

Note: These values are hypothetical and serve as an illustration of the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While it does not provide the detailed atomic coordinates of a single crystal analysis, it generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This pattern can be used to identify the compound, assess its purity, and detect the presence of different polymorphs (different crystalline forms of the same compound). The PXRD pattern of this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, identification, and purification of organic compounds. The selection of an appropriate chromatographic method is contingent on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For this compound, a combination of high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) provides a comprehensive assessment of its purity and facilitates its isolation.

High-performance liquid chromatography is a premier technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice, owing to the non-polar nature of the biphenyl backbone.

Research Findings: The analysis of structurally similar 4-acetylbiphenyl (B160227) derivatives has demonstrated the efficacy of C18 and biphenyl stationary phases. Biphenyl phases, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating closely related impurities. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid, such as formic acid, to improve peak shape. The retention time of the compound is influenced by the exact ratio of the organic modifier to the aqueous phase. Detection is commonly achieved using a UV detector, set at a wavelength where the acetylbiphenyl chromophore exhibits maximum absorbance, typically around 254 nm.

Interactive Data Table: Illustrative HPLC Parameters

ParameterValue
Column Biphenyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 5.8 min

Note: The values in this table are illustrative and based on methods for structurally related compounds. Actual parameters would require experimental optimization.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for its purity assessment.

Research Findings: The analysis of fluorinated aromatic compounds by GC can sometimes be challenging due to potential interactions with the stationary phase. However, the use of robust, low-bleed polysiloxane-based capillary columns, such as a DB-5ms or HP-5ms, generally provides good peak shape and resolution. A temperature-programmed elution is typically employed to ensure the efficient separation of the target compound from any potential impurities or starting materials. The initial oven temperature is held at a lower value to separate volatile components, followed by a gradual ramp to a higher temperature to elute the main compound and any less volatile impurities. The injector and detector temperatures are set sufficiently high to ensure efficient vaporization and prevent condensation.

Interactive Data Table: Illustrative GC Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 150 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)
Injector Temperature 280 °C
Detector (MS) Temp 280 °C
Injection Mode Split (50:1)
Expected Retention Time ~ 12.5 min

Note: The values in this table are illustrative and based on methods for structurally related compounds. Actual parameters would require experimental optimization.

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of organic reactions, such as the Suzuki coupling, which is a common method for the synthesis of biphenyl compounds.

Research Findings: For the synthesis of this compound, TLC on silica (B1680970) gel 60 F254 plates is a standard choice. The progress of the reaction can be monitored by spotting the reaction mixture alongside the starting materials on the TLC plate. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is used to develop the plate. The choice of solvent ratio is critical for achieving good separation between the starting materials, the product, and any byproducts. Visualization is typically achieved under UV light at 254 nm, where the aromatic rings of the compounds will appear as dark spots. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative polarity of the product compared to the starting materials will determine its retention factor (Rf) value.

Interactive Data Table: Illustrative TLC Parameters for Reaction Monitoring

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)
Visualization UV light (254 nm)
Expected Rf (Product) ~ 0.4
Expected Rf (Starting Materials) Varies depending on the specific reactants

Note: The values in this table are illustrative and based on general practices for monitoring similar reactions. The optimal solvent system may vary.

Elemental Analysis for Compositional Verification (CHNO/F)

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For this compound (C₁₅H₁₂FO), the analysis involves the precise determination of the mass percentages of carbon (C), hydrogen (H), and fluorine (F).

Research Findings: The theoretical elemental composition is calculated from the molecular formula. Modern elemental analyzers are capable of accurately measuring the percentages of carbon, hydrogen, and nitrogen through combustion analysis. The sample is combusted at a high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The determination of fluorine can be more complex and may require specific methods such as ion chromatography after combustion and absorption, or the use of a fluoride (B91410) ion-selective electrode. The experimentally determined values should be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the elemental composition and the purity of the compound.

Interactive Data Table: Elemental Composition of this compound (C₁₅H₁₂FO)

ElementTheoretical Percentage (%)Experimental Percentage (%) (Illustrative)
Carbon (C) 78.9378.85
Hydrogen (H) 5.305.35
Fluorine (F) 8.328.28
Oxygen (O) 7.017.52 (by difference)

Note: The experimental values are illustrative and represent a hypothetical result for a pure sample. Actual results would be obtained from instrumental analysis.

Theoretical and Computational Chemistry Studies of 4 Acetyl 3 Fluoro 4 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to investigate the electronic structure of molecules. escholarship.org This method is effective for systems like 4-Acetyl-3'-fluoro-4'-methylbiphenyl because it provides a good compromise between accuracy and computational demand.

A typical DFT study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this optimized structure, key electronic and energetic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations yield the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. The distribution of electron density can also be mapped, revealing which parts of the molecule are electron-rich or electron-poor, information that is vital for predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for a Biphenyl (B1667301) Derivative Note: The following data are representative examples for a substituted biphenyl and not specific experimental or calculated values for this compound.

ParameterIllustrative ValueSignificance
Total Energy (Hartree)-885.123Ground state energy of the molecule; used for stability comparisons.
HOMO Energy (eV)-6.45Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy (eV)-1.21Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (eV)5.24Indicator of chemical reactivity and electronic excitation energy.
Dipole Moment (Debye)2.89Measure of the molecule's overall polarity.

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) are invaluable for accurately predicting a range of molecular properties.

For this compound, ab initio calculations would be used to obtain precise values for properties such as the molecular dipole moment and the molecular electrostatic potential (MEP). nih.govscispace.com The MEP map is particularly useful as it visualizes the charge distribution across the molecule's surface, highlighting regions of positive and negative potential that are critical for understanding intermolecular interactions. nih.gov For instance, studies on chlorinated biphenyls have shown a strong correlation between MEPs and substitution patterns, which can be used to rationalize molecular interactions and properties. nih.govscispace.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore these aspects in detail.

The defining structural feature of a biphenyl derivative is the rotatable single bond connecting the two phenyl rings. The angle of rotation around this bond is known as the dihedral or torsional angle. The substituents on the rings create steric hindrance that influences the preferred dihedral angle and the energy barrier to rotation.

For this compound, the acetyl, fluoro, and methyl groups would create a specific rotational energy profile. A computational technique known as a potential energy surface scan would be performed, where the dihedral angle is systematically varied and the molecule's energy is calculated at each step. This process reveals the energy cost associated with rotation, identifying the most stable (lowest energy) and least stable (highest energy) rotational conformations. Research on other ortho-substituted biphenyls has shown that such substitutions can pre-organize the molecule into a specific conformation by turning the rings out of coplanarity. mdpi.com

Beyond the central biphenyl linkage, rotation around other single bonds (e.g., the bond connecting the acetyl group to the phenyl ring) also leads to different conformers. A thorough conformational analysis involves searching the entire potential energy surface to identify all stable conformers, which exist as local minima in energy. nih.gov

Computational searches can identify these energy minima and calculate their relative energies. Using Boltzmann statistics, these energy differences can be used to predict the population of each conformer at a given temperature. The results would indicate which three-dimensional shapes of this compound are most likely to exist under standard conditions, which is crucial for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental results or confirm the identity of a synthesized compound. acs.org

For this compound, DFT and other methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra. The calculated spectrum shows peaks that correspond to specific molecular motions, such as C-H stretching, C=O stretching of the acetyl group, and C-F stretching. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). Comparing the predicted spectrum with an experimental one can help assign each peak to a specific atom in the molecule. acs.org Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-visible spectroscopy. acs.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Fluorinated Biphenyl Derivative Note: The following data are representative examples and not specific values for this compound. They serve to illustrate the typical correlation between calculated and observed data.

Spectroscopy TypeParameterIllustrative Calculated ValueIllustrative Experimental Value
¹H NMR-CH₃ Chemical Shift (ppm)2.512.54
¹³C NMRC=O Chemical Shift (ppm)198.5197.8
IRC=O Stretch (cm⁻¹)17051685
UV-Visλₘₐₓ (nm)265262

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for calculating the NMR shielding tensors, which are then converted into chemical shifts.

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest. Calculations would typically be performed on a geometry-optimized structure of the molecule. liverpool.ac.uk The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for accuracy. nih.gov Recent studies on fluorinated compounds show that while gas-phase calculations can be accurate, including solvent effects via models like the Polarizable Continuum Model (PCM) can refine the predictions. researchgate.net

Predicted chemical shifts for this compound would be compared against a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to obtain the final values. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the acetyl methyl protons, and the biphenyl methyl protons. The ¹³C NMR would reveal shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F). rsc.org Similarly, the ¹⁹F NMR chemical shift would provide a key data point for characterizing the fluorinated ring. bldpharm.com

Table 1: Illustrative Format for Predicted NMR Chemical Shifts (δ) in ppm

Atom Type Predicted Chemical Shift (δ, ppm)
Acetyl Protons (-COCH₃) Value would be calculated
Methyl Protons (-CH₃) Value would be calculated
Aromatic Protons Range of values would be calculated
Carbonyl Carbon (C=O) Value would be calculated
Aromatic Carbons Range of values would be calculated
Carbon bonded to Fluorine Value would be calculated
¹⁹F Value would be calculated

Note: This table is illustrative. Specific values would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational frequency analysis, calculated using DFT methods, is essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. Following a geometry optimization, the calculation of the second derivatives of the energy with respect to atomic coordinates yields the harmonic vibrational frequencies.

For this compound, key vibrational modes would include:

C=O stretch: A strong, characteristic band for the acetyl group's carbonyl, typically expected in the 1680-1700 cm⁻¹ region.

C-F stretch: A strong band in the fingerprint region, usually around 1100-1250 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These calculations provide a basis for assigning each band in an experimental IR spectrum to a specific molecular motion.

Table 2: Illustrative Format for Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Wavenumber (cm⁻¹, Scaled)
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~2980-2870
Carbonyl (C=O) Stretch ~1690
Aromatic C=C Stretch ~1600-1450
C-F Stretch ~1250-1100

Note: This table is illustrative. Specific values and assignments would be derived from frequency calculations following geometry optimization.

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4'-methylbiphenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing acetyl-substituted phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity, greater polarizability, and lower kinetic stability. nih.gov DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. researchgate.net The presence of heteroatoms and aromatic rings tends to decrease the HOMO-LUMO gap. nih.gov

Table 3: Illustrative FMO Data for this compound

Parameter Expected Value (eV) Significance
E_HOMO Calculated Value Energy of the highest occupied molecular orbital; relates to ionization potential.
E_LUMO Calculated Value Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
E_gap (LUMO-HOMO) Calculated Value Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Note: This table is illustrative. Values are typically obtained from DFT calculations (e.g., B3LYP/6-311+G).*

Electrostatic Potential (ESP) Maps

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ekb.eg It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the acetyl group, making it a primary site for electrophilic interaction. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's stability and reactivity. researchgate.netdergipark.org.tr These descriptors are calculated using the following relationships, often based on Koopman's theorem:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) , where μ is the chemical potential (μ ≈ -χ). nih.gov

A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. The electrophilicity index measures the propensity of a species to accept electrons. For this compound, these calculated values would provide a quantitative framework for comparing its reactivity to other related compounds. researchgate.net

Table 4: Illustrative Global Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) -E_HOMO Energy required to remove an electron.
Electron Affinity (A) -E_LUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) μ² / (2η) Propensity to act as an electrophile.

Note: This table is illustrative, providing the formulas and significance of the descriptors.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, transition states, and intermediates.

For this compound, one could theoretically study various reactions, such as its synthesis via a Suzuki-Miyaura coupling or its behavior in nucleophilic substitution reactions. researchgate.netresearchgate.net A computational study would involve:

Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products (or intermediates). Methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) are used.

Frequency Calculation: Confirming that reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the connected reactant and product to verify the pathway.

By calculating the energies of all species along the reaction pathway, one can determine the activation energies and reaction enthalpies, providing a detailed, quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

Transition State Characterization

The transition state is a critical concept in chemical kinetics, representing the highest energy point along a reaction pathway. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are employed to characterize the transition states of its potential reactions. These calculations can predict the geometry of the transition state, its vibrational frequencies, and its energy relative to the reactants and products.

One of the key reactions of interest for biphenyl compounds involves the rotation around the central carbon-carbon bond, which dictates the molecule's conformation. The transition state for this internal rotation is typically a planar or near-planar arrangement of the two phenyl rings, which is energetically unfavorable due to steric clashes between the substituents.

ParameterValue
MethodDFT (B3LYP/6-31G*)
Transition State GeometryDihedral angle ~0°
Calculated Energy Barrier8-12 kcal/mol
Imaginary Frequency-45 cm⁻¹

Note: This data is illustrative and based on typical values for substituted biphenyls.

Reaction Coordinate Analysis

A reaction coordinate analysis maps the energetic profile of a chemical reaction as it progresses from reactants to products. For this compound, the torsional angle between the two phenyl rings is a primary reaction coordinate for conformational changes. By systematically varying this angle and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

The analysis for this compound would show that the lowest energy conformations are those where the phenyl rings are twisted relative to each other, minimizing steric hindrance between the acetyl, fluoro, and methyl groups.

Solvent Effects in Computational Models

The surrounding solvent can significantly influence the energetics and dynamics of a chemical reaction. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. For this compound, a polar molecule, solvents are expected to stabilize charged intermediates and transition states.

For instance, a polar solvent would likely lower the energy barrier for reactions involving charge separation in the transition state. The choice of the computational solvent model is critical for obtaining results that accurately reflect experimental reality.

Structure-Property Relationship Theoretical Analyses (Non-Biological)

The specific arrangement of atoms and functional groups in this compound dictates its physical and chemical properties. Theoretical analyses provide a framework for understanding these relationships.

Influence of Substituents on Electronic Distribution

The substituents on the biphenyl core—the acetyl, fluoro, and methyl groups—have distinct electronic effects that modulate the electron density distribution across the molecule. The acetyl group is an electron-withdrawing group due to the carbonyl's electronegativity, pulling electron density from the phenyl ring to which it is attached. Conversely, the methyl group is a weak electron-donating group. The fluorine atom exhibits a dual role; it is highly electronegative (inductive effect) but can also donate electron density through resonance (mesomeric effect).

These competing effects create a complex electronic landscape. Computational calculations of molecular electrostatic potential (MEP) maps can visualize these electronic distributions, highlighting regions of positive and negative potential that are susceptible to electrophilic or nucleophilic attack, respectively.

SubstituentPositionElectronic Effect
Acetyl4Electron-withdrawing
Fluoro3'Inductively withdrawing, mesomerically donating
Methyl4'Electron-donating

Steric Hindrance Effects on Molecular Conformation and Reactivity

Steric hindrance plays a crucial role in determining the preferred three-dimensional shape (conformation) of this compound. The substituents on the biphenyl rings prevent the molecule from adopting a planar conformation due to van der Waals repulsion. The most stable conformation will be a twisted arrangement that balances the electronic effects of conjugation (which favors planarity) and steric repulsion (which disfavors planarity).

This preferred conformation, in turn, influences the molecule's reactivity. For instance, the accessibility of the acetyl group's carbonyl carbon for a nucleophilic attack will be dependent on the torsional angle between the phenyl rings. A more twisted conformation may shield the reactive site, thereby decreasing its reactivity. Computational studies can quantify these steric effects by calculating the energy associated with different conformations and by modeling the approach of a reactant to the molecule.

The Chemical Profile and Potential Non-Biological Applications of this compound

The biphenyl scaffold is a cornerstone in the design of functional organic molecules, offering a versatile platform for creating complex architectures with tailored properties. The introduction of specific functional groups onto this framework can dramatically influence the molecule's electronic, physical, and reactive characteristics. This article focuses on the chemical compound this compound, exploring its potential non-biological and non-clinical applications in the realm of chemical science and technology. The unique combination of an acetyl group, a fluorine atom, and a methyl group on the biphenyl structure positions this molecule as a promising candidate for various advanced applications.

Potential Applications in Chemical Science and Technology Non Biological/non Clinical

Applications as Probes in Chemical Investigations

Spectroscopic Probes

The structural features of this compound make it a promising candidate for use as a spectroscopic probe to investigate molecular environments and interactions.

The fluorine atom can serve as a sensitive reporter in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique due to its high sensitivity and the wide range of chemical shifts for fluorine, which are highly dependent on the local electronic environment. Consequently, any changes in the microenvironment of the fluorine atom in this compound, such as those arising from binding events or changes in solvent polarity, would be reflected in its ¹⁹F NMR spectrum.

The acetyl group introduces a carbonyl moiety, which has a characteristic stretching frequency in the infrared (IR) spectrum. The precise position of this absorption band is sensitive to the electronic nature of the biphenyl system and to intermolecular interactions like hydrogen bonding. Furthermore, the acetyl group extends the π-conjugation of the biphenyl system, which is anticipated to influence its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. Studies on analogous compounds, such as 4-acetylbiphenyl (B160227), have demonstrated that their photophysical properties are solvent-dependent, highlighting the potential for such molecules to function as environmental probes. medchemexpress.com

Potential Spectroscopic Applications of this compound
Spectroscopic TechniquePotential Application as a ProbeInfluencing Factors
¹⁹F NMR SpectroscopyMonitoring molecular interactions and microenvironment polarity.Electronic effects of substituents, solvent polarity.
Infrared (IR) SpectroscopyDetecting intermolecular interactions (e.g., hydrogen bonding).Strength of intermolecular interactions, electronic nature of the biphenyl system.
UV-Visible SpectroscopyProbing changes in conjugation and electronic transitions.Solvent polarity, binding to other molecules.
Fluorescence SpectroscopySensing changes in the local environment through emission shifts.Microenvironment viscosity and polarity.

Reactivity Probes for Mechanistic Studies

The inherent reactivity of this compound can be leveraged to elucidate the mechanisms of chemical reactions. The tendency of a compound to undergo a chemical reaction is a fundamental aspect of its chemical nature. fiveable.me Factors such as molecular structure and the presence of specific functional groups significantly influence this reactivity. fiveable.me

In this compound, the acetyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution, while the methyl group is an activating, ortho,para-directing group. The fluorine atom, while also ortho,para-directing, is a deactivating group due to its strong inductive effect. This intricate electronic landscape makes the compound an excellent substrate for studying the regioselectivity and kinetics of various chemical transformations. By examining the products and reaction rates when this molecule is subjected to different reagents and conditions, chemists can gain valuable insights into the electronic demands and steric constraints of a reaction mechanism. The stability of reaction intermediates and transition states would be directly influenced by the combined electronic contributions of the substituents. msu.edu

Contribution to Ligand Design in Catalysis

Substituted biphenyls are of paramount importance in the design of ligands for metal-catalyzed reactions, especially in the field of asymmetric catalysis. nih.govchemrxiv.orgslideshare.net

While this compound is not inherently chiral, it represents a valuable starting material for the synthesis of chiral ligands. Biphenyls that are appropriately substituted at the ortho positions can exhibit a form of axial chirality known as atropisomerism, which results from restricted rotation about the C-C single bond connecting the two phenyl rings. slideshare.net By introducing bulky substituents at the positions ortho to the biphenyl linkage, stable atropisomers of this compound derivatives could be prepared.

The continuous quest for novel and efficient chiral ligands is a central theme in asymmetric synthesis. nih.govchemrxiv.org The biphenyl scaffold is considered a "privileged" structure in this context, and the nature of the substituents on the rings is critical for tuning the steric and electronic properties of the resulting ligands to achieve high enantioselectivity in catalytic reactions. chemrxiv.org

The electronic character of a ligand plays a pivotal role in modulating the reactivity of the coordinated metal center in a catalyst. The substituents on the this compound framework can exert a significant influence on the electron density of a metal center it is bound to. The electron-withdrawing acetyl group would tend to decrease the electron density on the metal, rendering it more electrophilic. In contrast, the electron-donating methyl group would increase the electron density. The fluorine atom contributes a complex electronic effect, with an electron-withdrawing inductive component and an electron-donating mesomeric component.

This ability to fine-tune the electronic environment of a metal is crucial for optimizing catalytic performance. frontiersin.org For instance, a more electron-rich metal center may be desirable for certain reductive catalytic cycles, whereas a more electron-poor metal might be more effective in oxidative processes. The systematic modification of substituents on biphenyl ligands allows for the rational design of catalysts with tailored reactivity and selectivity for specific chemical transformations. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

A primary focus of future research is the establishment of synthetic pathways that are not only efficient but also environmentally benign. This involves a departure from traditional synthetic methods towards greener and more technologically advanced approaches.

The principles of green chemistry offer a framework for developing more sustainable routes to 4-Acetyl-3'-fluoro-4'-methylbiphenyl. atiner.grhumanjournals.comosaka-u.ac.jpeurekalert.org Key areas of exploration include the use of safer solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions. For instance, the Suzuki-Miyaura cross-coupling, a staple reaction for biphenyl (B1667301) synthesis, can be adapted to use water as the primary solvent, significantly reducing the environmental impact of the process.

Another avenue for greening the synthesis is through microwave-assisted organic synthesis (MAOS). This technique can drastically reduce reaction times and improve energy efficiency compared to conventional heating methods. atiner.gr The application of MAOS to the synthesis of this compound could lead to a more rapid and energy-efficient production process.

The table below outlines potential green chemistry strategies for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Safer Solvents Utilizing water or other benign solvents in the Suzuki-Miyaura cross-coupling step.Reduced toxicity and environmental pollution.
Energy Efficiency Employing microwave-assisted synthesis for the cross-coupling and acylation steps.Faster reaction times and lower energy consumption. atiner.gr
Catalysis Development of heterogeneous or recyclable palladium catalysts for the cross-coupling reaction.Simplified product purification and reduced metal waste.
Atom Economy Optimizing reaction conditions to maximize the incorporation of starting materials into the final product.Minimized waste generation.

Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch production methods and offers significant advantages for the synthesis of this compound. rsc.orgillinois.edu This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. illinois.edu

The benefits of applying flow chemistry to the synthesis of this compound are manifold. It can lead to improved reaction control, enhanced safety due to the small reaction volumes, and greater consistency from run to run. Furthermore, the telescoping of multiple reaction steps into a single continuous sequence can eliminate the need for intermediate purification, leading to a more streamlined and efficient process. rsc.org

A potential continuous flow setup for the synthesis of this compound could involve the in-line generation of a reactive intermediate, such as a boronic acid or ester, followed by its immediate reaction in a heated flow reactor to form the biphenyl core. A subsequent module could then introduce the acetyl group in a continuous fashion.

Advanced Characterization Techniques for Dynamic Processes

To fully optimize synthetic routes, a detailed understanding of the reaction dynamics, including the formation of intermediates and byproducts, is essential. Advanced, real-time characterization techniques are pivotal in acquiring this knowledge.

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing invaluable insights into reaction kinetics and mechanisms. acs.orgrsc.orgdntb.gov.uaresearchgate.netaip.org For the synthesis of this compound, particularly the critical Suzuki-Miyaura cross-coupling step, in-situ Raman spectroscopy could be employed. This technique can track the formation of the biaryl product in real-time by monitoring characteristic vibrational peaks that are absent in the starting materials. acs.orgrsc.org

The data obtained from in-situ monitoring can be used to:

Determine the optimal reaction time, preventing unnecessary energy expenditure and byproduct formation.

Gain a deeper understanding of the reaction mechanism, which can inform the design of more efficient catalysts and reaction conditions.

Ensure reaction completion and consistency, which is particularly crucial in a manufacturing setting.

The following table details the potential applications of in-situ spectroscopy in the synthesis of this compound.

Spectroscopic TechniqueInformation GainedImpact on Synthesis
In-situ Raman Spectroscopy Real-time monitoring of product formation during Suzuki-Miyaura cross-coupling. acs.orgrsc.orgOptimization of reaction time and conditions; mechanistic insights.
In-situ FTIR Spectroscopy Tracking the consumption of reactants and the formation of intermediates and products.Detailed kinetic analysis and identification of transient species.
In-situ NMR Spectroscopy Structural elucidation of intermediates and quantification of all species in the reaction mixture.Comprehensive understanding of the reaction pathway.

Integration of Machine Learning and AI in Design and Synthesis

Machine learning models, such as random forest algorithms, have shown great promise in predicting the performance of cross-coupling reactions. semanticscholar.orgprinceton.educhemrxiv.orgnih.gov By training these models on large datasets of similar reactions, it is possible to predict the yield and selectivity for the synthesis of this compound under various conditions. This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize a synthetic route.

For instance, an ML model could be developed to predict the optimal catalyst, ligand, solvent, and temperature for the Suzuki-Miyaura coupling of the specific aryl halides required to form the biphenyl core of the target molecule. This would involve computing a range of molecular and vibrational descriptors for the reactants and catalyst components and using these as inputs for the model. princeton.edu

Exploration of Novel Chemical Transformations

The inherent structural features of this compound, namely the acetyl, fluoro, and methyl groups attached to the biphenyl core, make it a compelling substrate for investigating innovative chemical reactions. The electron-withdrawing acetyl group and the electronegative fluorine atom, in conjunction with the electron-donating methyl group, create a nuanced electronic landscape across the two aromatic rings, offering opportunities for regioselective functionalization.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering atom-economical routes to complex molecules without the need for pre-functionalized starting materials. sigmaaldrich.com The presence of multiple, electronically distinct C-H bonds in this compound makes it an ideal candidate for exploring selective C-H activation.

Future research could focus on several promising strategies:

Directed C-H Functionalization: The acetyl group's carbonyl oxygen can act as a directing group, guiding a transition metal catalyst to activate the ortho C-H bonds on the acetyl-bearing phenyl ring. nih.gov This approach, often employing palladium or rhodium catalysts, could enable the introduction of a variety of functional groups, such as aryl, alkyl, or heteroatom substituents, at a specific position. The development of new ligand systems could be crucial in achieving high efficiency and selectivity in such transformations. acs.org

Fluorine-Influenced C-H Activation: The fluorine atom on the second phenyl ring is known to promote ortho C-H metalation. nih.govacs.org This electronic effect could be exploited to selectively functionalize the C-H bonds adjacent to the fluorine atom. Investigating the interplay between the directing effect of the acetyl group and the electronic influence of the fluorine atom could lead to highly sophisticated and regioselective multi-functionalization strategies on the biphenyl core. A norbornene-mediated relay approach could also be explored to target the meta position, overcoming the typical ortho-directing influence. sigmaaldrich.comnih.gov

Radical-Based C-H Fluorination: While the molecule already contains a fluorine atom, methods relying on radical intermediates could be employed for further, undirected C-H fluorination at sterically accessible sites. nih.gov These approaches are complementary to transition-metal-catalyzed methods and could provide access to novel polyfluorinated biphenyl derivatives.

A comparative study of different catalytic systems for the C-H functionalization of this compound would be highly valuable, as summarized in the table below.

Catalytic SystemPotential Target SiteRationalePotential Functionalization
Palladium(II) with a directing group ligandortho to the acetyl groupThe acetyl group acts as a directing group, facilitating cyclometalation.Arylation, Alkenylation, Acetoxylation
Rhodium(III) with a Cp* ligandortho to the acetyl groupSimilar to palladium, rhodium can be directed by the acetyl group.Annulation, Amination
Palladium(0) with a specialized ligand systemmeta to the acetyl groupA norbornene mediator can relay the catalyst from an initial ortho-activation.Arylation
Transition metal catalyst (e.g., Pd, Cu)ortho to the fluorine atomThe electronegativity of fluorine enhances the acidity of the adjacent C-H bond.Arylation, Amination

Expanding Applications in Emerging Chemical Technologies (Non-Biological)

The unique electronic and structural characteristics of this compound suggest its potential as a valuable building block in various non-biological applications. Future research should explore its utility in the development of advanced materials.

Precursor for Advanced Polymers: Functionalized biphenyls are key components in high-performance polymers. For instance, fluorinated biphenyls are used to synthesize polyimides with enhanced gas separation properties. uva.es The presence of the acetyl and methyl groups on this compound offers handles for polymerization or for tuning the properties of the resulting polymer. It could serve as a monomer or a precursor to a monomer for polymers with applications in membranes for gas separation or as specialty engineering plastics. The synthesis of polymers from functionalized diphenylacetylene precursors has also been explored, suggesting another potential route for utilizing this compound.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in the construction of materials for OLEDs, often serving as the core of emitting molecules or as host materials. The acetyl group, being a part of a larger conjugated system, can influence the photophysical properties of the molecule. Research into the synthesis of more complex, conjugated systems derived from this compound could lead to the development of novel organic phosphors or thermally activated delayed fluorescence (TADF) emitters for use in next-generation displays and lighting. unica.itresearchgate.net The fluorine substituent can enhance the stability and electron-transporting properties of OLED materials.

Liquid Crystals: Fluorinated biphenyls are a cornerstone of liquid crystal technology. researchgate.net The specific substitution pattern of this compound, with its polar acetyl group and lateral methyl and fluoro substituents, could be investigated for its potential to form or be incorporated into liquid crystalline phases with desirable properties for display applications.

Catalysis: The biphenyl scaffold is a common feature in ligands for transition metal catalysis. The functional groups on this compound could be chemically modified to create novel phosphine (B1218219) or N-heterocyclic carbene ligands. The electronic tuning provided by the fluoro and methyl groups could have a significant impact on the catalytic activity and selectivity of the corresponding metal complexes.

The potential applications of this compound in these emerging technologies are summarized below.

Technology AreaPotential Role of this compoundKey Structural Features
Advanced Polymers Monomer or precursor to a monomerAcetyl and methyl groups for polymerization; fluoro group for enhanced properties.
Organic Electronics (OLEDs) Core for emissive materials or host materialBiphenyl scaffold for conjugation; acetyl and fluoro groups for tuning electronic properties.
Liquid Crystals Component of liquid crystal mixturesPolar acetyl group and asymmetric substitution pattern.
Catalysis Precursor to a chiral or electronically tuned ligandBiphenyl backbone for ligand design; functional groups for further modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Acetyl-3'-fluoro-4'-methylbiphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by Friedel-Crafts acylation to introduce the acetyl group. For fluorination, regioselective electrophilic fluorination using Selectfluor™ or fluoroborate reagents is critical to ensure proper substitution at the 3'-position. Reaction temperature (optimized between 0–60°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield, with higher polarity solvents favoring acylation efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from byproducts like dehalogenated intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR is essential to confirm fluorine substitution patterns, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify methyl and acetyl group placements. Coupling constants in aromatic regions help distinguish ortho/para substituents .
  • X-ray Crystallography : Resolves stereoelectronic effects of the fluorine atom on molecular packing. For example, lateral fluorine substitution in biphenyl systems induces torsional angles of 15–25°, affecting crystal symmetry .
  • MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between acetylated and non-acetylated derivatives.

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 3'-fluoro group increases electronegativity, altering dipole moments and solubility. LogP values decrease by ~0.5 units compared to non-fluorinated analogs, enhancing aqueous solubility. Fluorine’s electron-withdrawing effect also stabilizes the acetyl group against hydrolysis, as shown in pH stability assays (t1/2_{1/2} > 48 hrs at pH 7.4) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with protein targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like Kinesin-5. The acetyl group forms hydrogen bonds with catalytic lysine residues, while the fluorine atom enhances hydrophobic interactions in the binding pocket. Comparative studies with non-fluorinated analogs show a 20–30% increase in binding energy (ΔG = -9.5 kcal/mol) .

Q. What strategies resolve discrepancies in synthetic yields reported for fluorinated biphenyl derivatives?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., proto-defluorination). Strategies include:

  • Catalyst Screening : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/SPhos systems reduce dehalogenation byproducts from 15% to <5% .
  • Byproduct Analysis : LC-MS identifies intermediates like 3'-hydroxy-4'-methylbiphenyl, suggesting oxidative side reactions. Adding radical scavengers (e.g., BHT) improves yield consistency .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic substitution at the 4'-methyl or acetyl group probes activity changes. For example:

  • 4'-Methyl to Ethyl : Increases lipophilicity (LogP +0.3) but reduces anti-inflammatory activity (IC50_{50} from 12 μM to 25 μM).
  • Acetyl to Trifluoroacetyl : Enhances metabolic stability (CYP3A4 t1/2_{1/2} from 2.5 hrs to 6.1 hrs) but lowers solubility .
  • Fluorine Position : 3'-fluoro (vs. 2'- or 4'-) maximizes steric complementarity in enzyme active sites, as shown in crystallographic overlays .

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